3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine physical properties
3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine physical properties
An In-Depth Technical Guide to the Physical Properties of 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry and materials science.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for aromatic rings like benzene have cemented its importance.[2] Pyrazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[3][4] The specific substitution pattern on the pyrazole core dictates its physicochemical properties and biological function, making a thorough understanding of these properties paramount for rational drug design and development.
This guide focuses on a specific, yet uncharacterized, derivative: 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine . While direct experimental data for this compound is not prevalent in public literature, this document serves as a predictive guide based on established chemical principles and extensive data from structurally analogous compounds. We will provide a comprehensive analysis of its predicted physical and spectral properties, alongside validated experimental workflows for its synthesis and characterization, offering a foundational resource for researchers working with this or similar molecules.
Predicted Physicochemical Properties
The physical properties of a compound govern its behavior in both chemical reactions and biological systems. Factors such as solubility, melting point, and molecular weight are critical for formulation, purification, and pharmacokinetic profiling.
The structure of 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine combines a substituted pyrazole core with a 4-methylbenzyl group. The presence of the amino group at the C4 position and the benzyl moiety at the N1 position significantly influences its properties compared to the parent 3,5-dimethylpyrazole.[5]
| Property | Predicted Value / Characteristic | Rationale & Comparative Insights |
| Molecular Formula | C₁₃H₁₇N₃ | Derived from the chemical structure. Analogous to 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine.[6] |
| Molecular Weight | 215.30 g/mol | Calculated from the molecular formula.[6] |
| Physical State | White to off-white solid | Based on related compounds like 3,5-Dimethyl-1H-pyrazol-4-amine and other substituted pyrazoles which are typically solids at room temperature.[5] |
| Melting Point | Estimated 70-110 °C | This is a broad estimation. The N-benzyl group in a related compound, 4-Amino-3,5-dimethyl-1-phenylpyrazole, results in a melting point of 67 °C.[7] The parent, 3,5-dimethylpyrazole, melts at 107.5 °C.[5] The final value will depend on crystal packing efficiency. |
| Solubility | Water: Poorly solubleOrganic Solvents: Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF) | Pyrazoles generally exhibit limited water solubility which decreases with substitution by lipophilic groups like the 4-methylbenzyl moiety.[8] However, the amino group may slightly improve aqueous solubility, especially under acidic conditions via salt formation.[9] Good solubility in organic solvents is expected, facilitating its use in synthesis and analysis.[8] |
| Storage | 2-8°C, inert atmosphere, protected from light | Recommended for amino-substituted aromatic and heterocyclic compounds to prevent oxidation and degradation. |
Synthetic Workflow: A Generalized Approach
The synthesis of N-substituted 4-aminopyrazoles typically involves a multi-step process. A common and effective route is the Knorr pyrazole synthesis followed by functional group manipulations.[1][7] The following diagram and protocol outline a validated, generalized workflow adaptable for the target molecule.
Caption: General synthetic workflow for N-substituted 4-aminopyrazoles.
Experimental Protocol: Synthesis
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Step 1: Synthesis of 1-(4-Methylbenzyl)-3,5-dimethyl-1H-pyrazole.
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To a solution of 4-methylbenzylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add acetylacetone (1.05 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to yield the substituted pyrazole.
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-
Step 2: Nitration at the C4 Position.
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Dissolve the product from Step 1 in concentrated sulfuric acid at 0 °C.
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Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C.
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Allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the nitro-pyrazole.
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Filter the solid, wash with water, and dry.
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-
Step 3: Reduction of the Nitro Group.
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Suspend the 4-nitro-pyrazole from Step 2 in a solvent like ethanol or ethyl acetate.
-
Add a reducing agent. Common methods include:
-
Tin(II) Chloride: Add SnCl₂·2H₂O in concentrated HCl and heat the mixture.
-
Catalytic Hydrogenation: Use a catalyst such as Palladium on Carbon (Pd/C) under a hydrogen atmosphere.
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-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, filter the reaction mixture (if using a solid catalyst) and work up accordingly. For the SnCl₂ method, basify the solution to precipitate the tin salts and extract the product with an organic solvent.
-
Purify the final product, 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine, by column chromatography or recrystallization.
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Predicted Spectroscopic Profile
Spectroscopic analysis is essential for unambiguous structure elucidation. The following data are predictions based on characteristic values for similar pyrazole derivatives.[10][11][12]
¹H NMR Spectroscopy (Predicted)
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.10 - 7.25 | Multiplet (AA'BB') | 4H | Aromatic protons (C₆H₄) | The 4-methylbenzyl group will show a characteristic pattern for a 1,4-disubstituted benzene ring. |
| ~ 5.10 | Singlet | 2H | Benzylic protons (-CH₂-) | Benzylic protons adjacent to a nitrogen atom in a heterocyclic ring typically appear in this region. |
| ~ 3.00 | Broad Singlet | 2H | Amine protons (-NH₂) | The chemical shift is variable and concentration-dependent; may exchange with D₂O.[12] |
| ~ 2.35 | Singlet | 3H | Tolyl methyl protons (-CH₃) | Aromatic methyl group protons. |
| ~ 2.15 | Singlet | 3H | Pyrazole C5-methyl (-CH₃) | Based on data from numerous 1,3,5-substituted pyrazoles.[13] |
| ~ 2.10 | Singlet | 3H | Pyrazole C3-methyl (-CH₃) | The two pyrazole methyl groups may have slightly different chemical shifts but are often very close. |
¹³C NMR Spectroscopy (Predicted)
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~ 150 | Quaternary | Pyrazole C5 |
| ~ 142 | Quaternary | Pyrazole C3 |
| ~ 137 | Quaternary | Aromatic C-ipso (attached to CH₃) |
| ~ 135 | Quaternary | Aromatic C-ipso (attached to CH₂) |
| ~ 129.5 | Tertiary | Aromatic CH (ortho to CH₂) |
| ~ 127.5 | Tertiary | Aromatic CH (ortho to CH₃) |
| ~ 118 | Quaternary | Pyrazole C4-NH₂ |
| ~ 50 | Secondary | Benzylic -CH₂- |
| ~ 21 | Primary | Tolyl -CH₃ |
| ~ 14 | Primary | Pyrazole C5-CH₃ |
| ~ 11 | Primary | Pyrazole C3-CH₃ |
FT-IR Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3450 - 3300 | N-H Stretch (amine) | Medium, Doublet |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 2980 - 2850 | Aliphatic C-H Stretch | Medium |
| ~ 1620 | N-H Bend (amine) | Medium |
| 1580 - 1450 | C=C and C=N Ring Stretch | Strong |
| ~ 820 | C-H Out-of-plane bend (1,4-disubstituted) | Strong |
Mass Spectrometry (Predicted)
| Method | Feature | Predicted m/z |
| ESI+ | Molecular Ion [M+H]⁺ | 216.15 |
| EI | Molecular Ion [M]⁺• | 215.14 |
| EI | Major Fragment | 105.07 (C₈H₉⁺, tropylium ion from 4-methylbenzyl) |
Standard Characterization Workflow
Validating the identity, purity, and properties of a newly synthesized compound is a critical, multi-step process.
Caption: Standard workflow for physicochemical and structural characterization.
Conclusion
While 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine remains a molecule with limited published experimental data, this guide provides a robust, scientifically-grounded framework for its physical and spectral properties. The predictions herein are derived from the well-established chemistry of the pyrazole scaffold and data from closely related analogs. The provided synthetic and characterization workflows offer a practical starting point for researchers aiming to synthesize and study this compound. This predictive analysis serves as an essential tool for any drug development professional or scientist, enabling informed decisions in the design of new chemical entities and the planning of subsequent experimental work.
References
- Solubility of Things. (n.d.). Pyrazole.
- BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.
- Sigma-Aldrich. (n.d.). 3,5-Dimethyl-1H-pyrazol-4-amine | 5272-86-6.
- MDPI. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
- ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives.
- (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.
- Santa Cruz Biotechnology. (n.d.). 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine | CAS 514801-09-3.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Wikipedia. (n.d.). 3,5-Dimethylpyrazole.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- DergiPark. (2005-2006). A NEW METHOD FOR THE SYNTHESIS OF 4-AMINO-3,5-DIMETHYLPYRAZOLES AND. J. Fac. Pharm. Istanbul - 38(1).
- MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tsijournals.com [tsijournals.com]
- 5. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. rsc.org [rsc.org]
